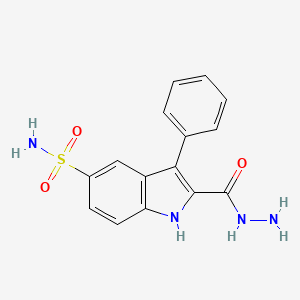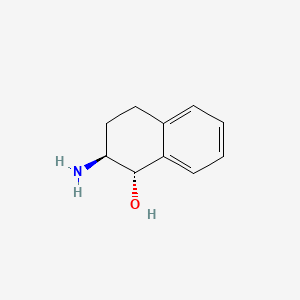
trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL: is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene backbone with an amino group and a hydroxyl group in a trans configuration. The stereochemistry of this compound plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL typically involves the reduction of corresponding naphthalene derivatives. One common method includes the catalytic hydrogenation of 2-nitronaphthalene followed by reductive amination to introduce the amino group. The reaction conditions often involve the use of hydrogen gas and a palladium catalyst under high pressure .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the synthesis .
化学反応の分析
Types of Reactions:
Oxidation: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL can undergo oxidation reactions to form corresponding ketones or quinones.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or quinones.
Reduction: Amines or alcohols.
Substitution: Substituted naphthalene derivatives.
科学的研究の応用
Chemistry: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its chiral nature allows for the investigation of enantioselective biological processes .
Medicine: Its derivatives have been explored for their pharmacological activities, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals .
作用機序
The mechanism of action of trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. In receptor binding studies, it can modulate receptor activity by interacting with binding pockets, leading to changes in cellular signaling pathways .
類似化合物との比較
trans-1,2-Diaminocyclohexane: Similar in structure but lacks the tetrahydronaphthalene backbone.
trans-2-Aminocyclohexanol: Similar in structure but with a cyclohexane ring instead of a naphthalene ring.
trans-1,2-Diphenylethylenediamine: Contains a diphenylethylene backbone instead of a tetrahydronaphthalene backbone.
Uniqueness: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is unique due to its tetrahydronaphthalene backbone, which imparts distinct chemical and biological properties. Its chiral nature and specific stereochemistry make it valuable in asymmetric synthesis and enantioselective biological studies .
特性
CAS番号 |
13917-17-4 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m0/s1 |
InChIキー |
IIMSEFZOOYSTDO-UWVGGRQHSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@@H]([C@H]1N)O |
正規SMILES |
C1CC2=CC=CC=C2C(C1N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-N^1^-[(1S)-2,2-Dimethyl-1-(methylcarbamoyl)propyl]-N^4^-hydroxy-2-(2-methylpropyl)-3-{[(1,3-thiazol-2-ylcarbonyl)amino]methyl}butanediamide](/img/structure/B10756040.png)
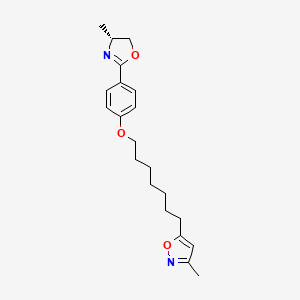
![5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide](/img/structure/B10756058.png)
![[[(3r,4r,5s,6r)-4,5-Dihydroxy-6-(Hydroxymethyl)-3-(Pentanoylamino)oxan-2-Ylidene]amino] N-Phenylcarbamate](/img/structure/B10756073.png)
![(2s)-({(5z)-5-[(5-Ethyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}amino)(4-Fluorophenyl)acetic Acid](/img/structure/B10756075.png)

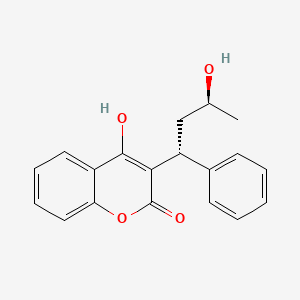

![4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide](/img/structure/B10756094.png)
![2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10756101.png)
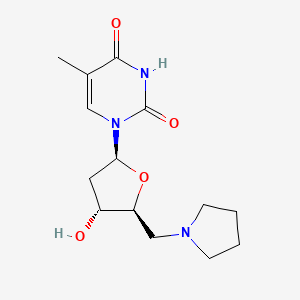
![4-[(3r)-3-{[2-(4-Fluorophenyl)-2-Oxoethyl]amino}butyl]benzamide](/img/structure/B10756113.png)
![Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-isopropylphenyl)propanoyl]-D-alanyl-D-leucinate](/img/structure/B10756117.png)
